2,8-Diazaspiro[5.5]undecane-1,7-dione
Overview
Description
2,8-Diazaspiro[5.5]undecane-1,7-dione is a spiro compound characterized by a unique bicyclic structure that includes nitrogen atoms at the 2 and 8 positions and carbonyl groups at the 1 and 7 positions.
Mechanism of Action
Target of Action
Similar compounds, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . This suggests that 2,8-Diazaspiro[5.5]undecane-1,7-dione may also interact with GABAAR or similar receptors.
Mode of Action
The exact mode of action of 2,8-Diazaspiro[5Based on its structural similarity to other diazaspiro compounds, it may interact with its targets (such as gabaar) in a competitive manner, potentially inhibiting the function of these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[5.5]undecane-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diamines with cyclic anhydrides or diketones, leading to the formation of the spiro structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[5.5]undecane-1,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
2,8-Diazaspiro[5.5]undecane-1,7-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Similar in structure but contains oxygen atoms instead of nitrogen.
3,9-Diazaspiro[5.5]undecane: Another spiro compound with nitrogen atoms at different positions.
1,3-Dioxane and 1,3-Dithiane Derivatives: These compounds share the spiro structure but differ in the heteroatoms present
Uniqueness
2,8-Diazaspiro[5.5]undecane-1,7-dione is unique due to its specific arrangement of nitrogen and carbonyl groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,8-diazaspiro[5.5]undecane-1,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-9(3-1-5-10-7)4-2-6-11-8(9)13/h1-6H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYYWDISYKXXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCNC2=O)C(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327382 | |
Record name | 2,8-Diazaspiro[5.5]undecane-1,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84296-41-3 | |
Record name | 2,8-Diazaspiro[5.5]undecane-1,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-diazaspiro[5.5]undecane-1,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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